Methyl 2,4-hexadienoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1515-80-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl (2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |
InChI Key |
KWKVAGQCDSHWFK-DNVGVPOPSA-N |
Isomeric SMILES |
C/C=C\C=C\C(=O)OC |
Canonical SMILES |
CC=CC=CC(=O)OC |
boiling_point |
180.00 °C. @ 760.00 mm Hg |
density |
0.933-0.938 |
melting_point |
5 °C |
Other CAS No. |
1515-80-6 |
physical_description |
colourless to light yellow liquid; fruity, sweet, anise aroma |
Related CAS |
30813-48-0 |
solubility |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
Origin of Product |
United States |
Synthesis Methodologies of Methyl Sorbate
Conventional Esterification Pathways
The most established method for synthesizing methyl sorbate (B1223678) is through the esterification of sorbic acid with methanol (B129727). This process is typically catalyzed by a strong acid.
Acid-Catalyzed Esterification of Sorbic Acid with Methanol
The reaction involves the protonation of the carbonyl oxygen of sorbic acid by a strong acid, such as sulfuric acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. sciencemadness.orgresearchgate.net The subsequent loss of a water molecule and a proton results in the formation of methyl sorbate. sciencemadness.org The use of commercial sorbic acid may contain oxidation products, making recrystallization of the sorbic acid an important purification step before its use in the esterification reaction. sciencemadness.org
CH₃(CH)₄COOH + CH₃OH ⇌ CH₃(CH)₄COOCH₃ + H₂O (Sorbic Acid) + (Methanol) ⇌ (Methyl Sorbate) + (Water)
Optimization of Reaction Parameters in Traditional Synthesis
Several factors influence the yield and reaction rate of the acid-catalyzed esterification of sorbic acid. Key parameters that are often optimized include:
Catalyst Concentration: A small amount of a strong acid catalyst, like sulfuric acid, is sufficient to initiate and sustain the reaction. sciencemadness.org
Temperature: The reaction is typically carried out at an elevated temperature, for example, 60°C, to increase the reaction rate. sciencemadness.org
Reaction Time: A reaction time of about one hour is often employed for this synthesis. sciencemadness.org
Purification: Distillation under reduced pressure is a crucial step to remove minor reaction byproducts and obtain pure methyl sorbate. sciencemadness.org The final product can have a brownish-yellow hue which becomes transparent after neutralization with a sodium bicarbonate solution. sciencemadness.org
Advanced and Green Chemistry Approaches in Methyl Sorbate Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of "green" chemistry approaches for the production of methyl sorbate. nih.gov
Deep Eutectic Solvents (DESs) as Catalytic Systems
A promising green approach involves the use of Deep Eutectic Solvents (DESs) as both catalysts and reaction media. researchgate.netacs.orgfigshare.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. researchgate.net
For the synthesis of methyl sorbate, DESs composed of choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor and p-toluenesulfonic acid (PTSA) as the hydrogen bond donor have been successfully employed. researchgate.netacs.orgfigshare.com These DESs act as efficient and recyclable catalysts. The molar ratio of PTSA to ChCl is a critical factor influencing the catalytic activity. researchgate.netfigshare.com
Kinetic and Thermodynamic Investigations of DES-Catalyzed Esterification
Studies have been conducted to understand the kinetics and thermodynamics of the DES-catalyzed esterification of sorbic acid. researchgate.netacs.orgfigshare.com A pseudohomogeneous model based on activity has been used to describe the reaction kinetics, showing a good fit with experimental data. researchgate.netacs.orgfigshare.com
The following table summarizes the key parameters investigated in a study using a ChCl-1.38PTSA catalyst: researchgate.netfigshare.com
| Parameter | Range Investigated |
| Molar Ratio of PTSA to ChCl (z) | Varied |
| Catalyst Loading | Varied |
| Methanol/Sorbic Acid Molar Ratio | Varied |
| Temperature | 340.15–355.15 K |
Thermodynamic data, including enthalpy (ΔrH⁰), entropy (ΔrS⁰), and Gibbs free energy (ΔrG⁰) of the esterification reaction, have been calculated using the UNIFAC model to estimate equilibrium constants. researchgate.netacs.orgfigshare.com Furthermore, the activation energies for both the forward and reverse reactions have been determined. researchgate.netacs.orgfigshare.com Research indicates that the ChCl-PTSA catalyst exhibits good stability and can be recycled for multiple runs with no significant loss in activity. researchgate.netacs.org
Environmental Impact Assessment of Green Synthesis Routes
The adoption of green synthesis routes, such as the use of DESs, offers several environmental advantages over conventional methods. nih.govkozmetikpusula.commdpi.com These include:
Reduced Waste: DESs can be recycled and reused, minimizing waste generation. researchgate.netacs.org
Use of Safer Chemicals: DESs are often considered more environmentally benign compared to traditional strong acid catalysts like sulfuric acid. nih.gov
Energy Efficiency: Green synthesis methods often aim to be more energy-efficient. kozmetikpusula.com
Atom Economy: These processes strive for higher atom economy, meaning a larger proportion of the reactants are incorporated into the final product. kozmetikpusula.com
By focusing on these principles, the environmental footprint of methyl sorbate production can be significantly reduced, aligning with the broader goals of sustainable chemistry. nih.gov
Stereoselective and Asymmetric Synthesis Strategies
The structural framework of methyl sorbate allows for its use as a starting point in the synthesis of complex chiral molecules. Researchers have developed methods to transform this simple achiral precursor into valuable stereoisomeric products.
Asymmetric Syntheses from Achiral Precursors (e.g., Methyl D-Digitoxoside, L-Oleandrose, L-Cymarose)
A notable application of methyl sorbate is its role as an achiral precursor in the asymmetric synthesis of several important deoxysugars, including methyl D-digitoxoside, L-oleandrose, and L-cymarose. nih.govontosight.aiwikipedia.orgnih.govfishersci.cawikipedia.org
Cross Metathesis Reactions Involving Methyl Sorbate
Cross-metathesis (CM) is a powerful olefin metathesis reaction that has been effectively utilized with methyl sorbate to create new carbon-carbon double bonds and synthesize valuable conjugated dienoates. fishersci.be These reactions are often catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts. americanelements.comnih.gov
A significant application is the Ru-catalyzed cross-metathesis of methyl sorbate with methyl acrylate (B77674) to produce dimethyl muconate. americanelements.com This reaction is notable as both reactants can be derived from bio-based sources, presenting a green chemistry pathway. americanelements.com Research has shown that using second-generation Hoveyda-Grubbs catalysts leads to higher metathetic activity compared to first-generation catalysts. americanelements.com The reaction selectively yields the trans,trans isomer of dimethyl muconate, which can precipitate as a solid from the reaction mixture, simplifying its recovery. americanelements.com The subsequent Diels-Alder cyclization of the muconate with ethylene (B1197577) can produce dimethyl cyclohex-2-ene-1,4-dicarboxylate, a precursor to dimethyl terephthalate. americanelements.com
The efficiency of these cross-metathesis reactions is influenced by several factors, including catalyst choice, catalyst loading, temperature, and solvent. fishersci.beamericanelements.com For instance, reactions conducted at 323 K show significantly higher conversion rates compared to those at room temperature. americanelements.com It has been demonstrated that high diastereoselectivity (>90%) can be achieved with low catalyst loadings (as low as 50 ppm) in the cross-metathesis of 2-propenylbenzenes with methyl sorbate. fishersci.be
Challenges in cross-metathesis with 1,3-dienes like methyl sorbate include competing cleavage of the internal double bond, which can lead to lower yields of the desired product. nih.gov However, this issue can be suppressed by using 1,3-dienes that contain a more sterically hindered internal double bond. nih.gov Studies have also found that methyl vinyl ketone is an effective coupling partner, providing good yields in these reactions. nih.gov The high selectivity observed in cross-metathesis with electron-deficient olefins is partly due to the slow rate at which these olefins undergo self-dimerization. thegoodscentscompany.com
Table 1: Cross-Metathesis of Methyl Sorbate with Methyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Temperature (K) | Methyl Sorbate Conversion (%) | Dimethyl Muconate Yield (%) | Reference |
|---|---|---|---|---|---|
| Hoveyda-Grubbs II | 3.0 | Room Temp | Low | Low | americanelements.com |
| Hoveyda-Grubbs II | 3.0 | 323 | Up to 40% | Up to 40% | americanelements.com |
| Ru-catalyst | 0.5 - 3.0 | Not specified | Not specified | Up to 41% | americanelements.com |
Chemical Reactivity and Reaction Mechanisms of Methyl Sorbate
Polymerization and Dimerization Phenomena
The conjugated diene system of methyl sorbate (B1223678) is susceptible to polymerization and dimerization reactions, which can be initiated by heat or light. These reactions lead to the formation of a variety of products with distinct structural characteristics.
The thermal polymerization of methyl sorbate proceeds when the monomer is heated at elevated temperatures, typically between 180-230°C. acs.org This process primarily yields dimeric products through a Diels-Alder type cycloaddition mechanism. acs.orgrsc.org The reaction involves one molecule of methyl sorbate acting as the diene and another acting as the dienophile. The conjugated double bonds of the sorbate molecule allow for this [4+2] cycloaddition, leading to the formation of a cyclohexene (B86901) ring structure, which is characteristic of the resulting dimers. acs.org Studies have shown that heating the monomer for approximately three hours can result in an 81% yield of dimeric products. acs.org The initial products are dimeric esters, which can then be saponified to their corresponding dicarboxylic acids for further structural analysis. acs.org
Detailed analysis of the products from the heat polymerization of methyl sorbate has revealed a mixture of dimeric structures. Through fractional distillation, the crude dimeric ester can be separated into different fractions. acs.org Saponification of these fractions followed by fractional crystallization of the resulting acids has allowed for the isolation and characterization of several distinct dimeric acids. acs.org
Two of the primary structures identified are derivatives of cyclohexene dicarboxylic acid, confirming the Diels-Alder reaction pathway. acs.org These include:
1-methyl-2-propenyl-4-cyclohexene-3,4-dicarboxylic acid
1-methyl-3-propenyl-4-cyclohexene-2,4-dicarboxylic acid
Further investigation has identified at least four different crystalline "disorbic acids" from these fractions, including cis-trans isomers of the main structures. acs.org The characterization relies on methods such as melting point analysis and ultraviolet absorption characteristics of both the dimeric esters and their corresponding acids. acs.org
| Dimeric Acid Structure | Melting Point (°C) | Notes |
|---|---|---|
| 1-methyl-2-propenyl-4-cyclohexene-3,4-dicarboxylic acid | 216 | Isolated in 2-4.5% yield from specific fractions. acs.org |
| 1-methyl-3-propenyl-4-cyclohexene-2,4-dicarboxylic acid | 191 | Isolated in similarly small yields as the 216°C isomer. acs.org |
| Isomer of the 191°C acid | 187-190 | Believed to be a cis-trans isomer. acs.org |
| Uncharacterized Isomer | 164-169 | Structure not fully determined. acs.org |
In addition to thermal methods, polymerization of unsaturated esters like sorbates can be initiated by ultraviolet (UV) or visible light in the presence of a photoinitiator. wisconsin.edunih.gov This process, known as photopolymerization, involves the photoinitiator absorbing light and generating reactive species, typically free radicals. wisconsin.edu These radicals then attack the double bonds of the methyl sorbate monomer, initiating a chain reaction that leads to the formation of a polymer. wisconsin.edu
While specific studies on the photoinitiated polymerization of methyl sorbate are not extensively detailed in the provided results, the general mechanism for similar monomers involves initiation, propagation, and termination steps. researchgate.netnih.gov The structure of the resulting polymer would consist of a long carbon chain with repeating units derived from the methyl sorbate monomer. The conjugated double bonds of the sorbate molecule offer multiple sites for polymerization, potentially leading to complex polymer structures with varying degrees of cross-linking. The isomerization of sorbate esters under UV irradiation is a related photochemical process that has been observed. nih.gov The rate of polymerization and the final polymer properties can be influenced by factors such as the type of photoinitiator, light intensity, and the presence of other compounds. nih.gov
Hydrogenation Chemistry of Methyl Sorbate
The conjugated double bonds in methyl sorbate can be selectively reduced through catalytic hydrogenation. This process is of significant interest for the synthesis of specific mono-unsaturated esters, which are valuable in the flavor and fragrance industry. perfumerflavorist.comresearchgate.net
The hydrogenation of methyl sorbate can be controlled to selectively reduce one of the two double bonds. A key transformation is the 1,4-hydrogenation of the conjugated diene system to yield methyl cis-hex-3-enoate. perfumerflavorist.comresearchgate.net This product is a valuable intermediate in chemical synthesis. High selectivity for this specific isomer is achievable using specialized catalytic systems under controlled reaction conditions. researchgate.net The choice of catalyst and reaction parameters is crucial to prevent over-hydrogenation to the fully saturated methyl hexanoate (B1226103) or the formation of other hexenoate isomers. perfumerflavorist.com
High stereoselectivity in the hydrogenation of methyl sorbate to methyl cis-hex-3-enoate is achieved using homogeneous catalysts based on transition metal complexes. researchgate.netrsc.orgrsc.org
Chromium Carbonyl Complexes : Complexes such as chromium tricarbonyl [Cr(CO)₃], chromium hexacarbonyl [Cr(CO)₆], and arene chromium tricarbonyl [Cr(arene)(CO)₃] have proven effective for this transformation. researchgate.net These catalysts can achieve selectivities for methyl cis-hex-3-enoate ranging from 91% to 98%. researchgate.net The activity of catalysts like Cr(CO)₆ can be significantly enhanced by UV irradiation in specific solvent mixtures, such as cyclohexane-acetonitrile. researchgate.net
Ruthenium-Based Catalysts : Cationic ruthenium complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand, are also highly effective and selective catalysts. perfumerflavorist.comresearchgate.net Complexes of the type [CpRu(diene)]⁺X⁻ are used for the hydrogenation of various dienic compounds, including sorbic acid and its esters, to the corresponding cis-hex-3-enoic products with high selectivity and activity. researchgate.netresearchgate.net For example, the complex [RuCp(MeCN)₃]Tf has been shown to produce cis-3-hexenoic acid with a selectivity of 67%. perfumerflavorist.com A related catalyst, [CpRu(butyl sorbate)]Tf, achieved up to 98% selectivity in the hydrogenation of butyl sorbate. researchgate.net These ruthenium catalysts can also be immobilized on solid supports like clay, which increases their stability and allows for easier recovery and reuse without a loss of selectivity. researchgate.net
| Catalyst Type | Specific Catalyst Example | Product | Achieved Selectivity | Notes |
|---|---|---|---|---|
| Chromium Carbonyl | [Cr(CO)₃], [Cr(CO)₆], [Cr(arene)(CO)₃] | Methyl cis-hex-3-enoate | 91-98% | Used for stereoselective hydrogenation of sorbic acid esters. researchgate.net |
| Ruthenium (Cp) | [CpRu(diene)]⁺X⁻ | cis-hex-3-enoic compounds | High | Effective for various dienic compounds. researchgate.netresearchgate.net |
| Ruthenium (Cp) | [RuCp(MeCN)₃]Tf | cis-3-hexenoic acid | 67% | Catalyst for sorbic acid hydrogenation. perfumerflavorist.com |
| Ruthenium (Cp) | [CpRu(butyl sorbate)]Tf | Butyl cis-hex-3-enoate | up to 98% | Can be immobilized on clay for reuse. researchgate.net |
Mechanistic Studies of Conjugated Olefin Hydrogenation (e.g., 1,4-Addition of D₂)
The hydrogenation of conjugated dienes like methyl sorbate can proceed via different pathways, with 1,4-addition being a significant mechanism. In this pathway, hydrogen atoms (or their isotopes, like deuterium (B1214612), D) add to the ends of the conjugated system (the C1 and C4 positions), causing the double bond to shift to the center of the original diene system.
Mechanistic studies involving the 1,4-addition of deuterium (D₂) to methyl sorbate have been investigated. A possible catalytic cycle involves the coordination of the diene to a metal center, followed by the oxidative addition of D₂. The subsequent steps involve migratory insertion and reductive elimination to yield the deuterated 1,4-addition product. This process is crucial for understanding how to control the stereochemistry and regioselectivity of hydrogenation reactions for conjugated systems. The pathway highlights the role of the catalyst in orchestrating the delivery of deuterium atoms across the conjugated π-system. spectrabase.com
Oxidation Reactions of Methyl Sorbate
Epoxidation with Peracids (e.g., Monoperphthalic Acid)
Methyl sorbate, with its two conjugated double bonds, is susceptible to oxidation reactions, particularly epoxidation. Epoxidation is the process of converting a carbon-carbon double bond into an oxirane (epoxide) ring. This is commonly achieved using peracids (peroxy acids), such as monoperphthalic acid, or more commonly in industrial settings, peracetic or performic acid generated in situ.
The reaction proceeds via the Prilezhaev mechanism, where the peracid delivers an oxygen atom to the double bond. Due to the electron-withdrawing nature of the ester group, the C4-C5 double bond (the γ,δ-double bond) is more nucleophilic and thus more reactive towards electrophilic epoxidation than the C2-C3 double bond (the α,β-double bond). Therefore, the reaction can be controlled to selectively form methyl trans-4,5-epoxy-trans-2-hexenoate. The epoxidation of unsaturated fatty acid methyl esters is a well-established process, often utilizing hydrogen peroxide in the presence of a carboxylic acid like formic acid to generate the reactive peracid in situ. nist.govcaymanchem.com This method is highly efficient for converting double bonds into oxirane rings. nist.gov
Spectroscopic and Chemical Elucidation of Epoxy Products (e.g., Methyl trans-4,5-epoxy-trans-2-hexenoate)
¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the epoxide ring would be confirmed by the appearance of signals for the protons on the oxirane ring (at C4 and C5). These would typically appear in the range of 2.5-3.5 ppm. The protons of the remaining double bond (at C2 and C3) would show characteristic shifts and coupling constants for a trans-alkene conjugated to a carbonyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbons of the oxirane ring (C4 and C5) would exhibit characteristic shifts in the upfield region of the spectrum, typically around 50-60 ppm. The carbonyl carbon of the ester group would be observed significantly downfield.
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would confirm the presence of the key functional groups. A characteristic band for the C-O-C stretch of the epoxide ring would appear around 800-900 cm⁻¹. The spectrum would also retain the strong C=O stretching band for the ester (around 1720 cm⁻¹) and the C=C stretching band for the remaining double bond (around 1650 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the epoxidized product (C₇H₁₀O₃, MW = 142.15 g/mol ). The fragmentation pattern would provide further structural evidence.
The table below summarizes the expected spectroscopic data for the elucidation of such an epoxy product, using trans-4,5-epoxy-(E)-2-decenal (MW = 168.23 g/mol ) as an illustrative analogue. nih.govchemicalbook.com
| Technique | Expected Feature for Methyl trans-4,5-epoxy-trans-2-hexenoate | Reference Data from trans-4,5-epoxy-(E)-2-decenal Analogue nih.govchemicalbook.com |
|---|---|---|
| Molecular Weight | 142.15 g/mol | 168.23 g/mol |
| UV/Vis Spectroscopy | λmax due to α,β-unsaturated ester | λmax: 231 nm |
| ¹H NMR | Signals for protons on oxirane ring (~2.5-3.5 ppm) | Data for specific protons not detailed in provided sources. |
| FTIR | C-O-C stretch (~800-900 cm⁻¹), C=O stretch (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹) | Data not detailed in provided sources. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z 142 | Molecular Ion (M⁺) at m/z 168. Top peaks at m/z 68, 39, 41. chemicalbook.com |
Autoxidation Processes in Sorbate Derivatives
Autoxidation is a free-radical chain reaction involving oxygen that leads to the degradation of organic compounds. For unsaturated esters like methyl sorbate, this process is particularly relevant. The mechanism consists of three main stages: initiation, propagation, and termination.
Initiation: An initiator (like heat or light) causes the abstraction of a hydrogen atom from an allylic position, forming a resonance-stabilized radical.
Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another methyl sorbate molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction.
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
In sorbate derivatives, the presence of multiple double bonds provides several allylic protons that can be abstracted, leading to a complex mixture of hydroperoxide products. These hydroperoxides are unstable and can decompose further, contributing to rancidity in fats and oils.
Nucleophilic and Conjugate Addition Reactions
Copper-Catalyzed Asymmetric Conjugate Addition to Extended Michael Acceptors
Methyl sorbate is an extended Michael acceptor, meaning it can undergo conjugate addition at either the C3 (1,4-addition) or C5 (1,6-addition) position. The regioselectivity of this reaction can be controlled through the careful selection of the nucleophile and catalyst system, particularly with copper-based reagents.
Seminal work in this area used methyl sorbate as a model substrate to demonstrate this control. nih.gov The choice of the copper-based nucleophile was found to be critical in directing the addition.
1,4-Addition: The use of Yamamoto's cuprate (B13416276) (n-BuCu·BF₃) was shown to favor the formation of the 1,4-addition product.
1,6-Addition: In contrast, using a Gilman reagent (a lithium dialkylcuprate, R₂CuLi) selectively yielded the 1,6-addition product. nih.gov
This ability to control the regioselectivity is a powerful tool in organic synthesis. Copper-catalyzed asymmetric conjugate addition (ACA) has since been developed into a robust methodology for creating chiral molecules by generating new stereogenic centers with high enantioselectivity. nih.gov
| Copper Reagent | Type of Addition | Product Type | Reference |
|---|---|---|---|
| Yamamoto's Cuprate (n-BuCu·BF₃) | 1,4-Addition | Product added at C3 | nih.gov |
| Gilman Reagent (R₂CuLi) | 1,6-Addition | Product added at C5 | nih.gov |
Interactions with Amine Nucleophiles and Adduct Formation
The structure of methyl sorbate, featuring a system of conjugated double bonds, makes it susceptible to nucleophilic addition reactions. Amines, acting as potent nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with methyl sorbate, leading to the formation of various adducts. nih.govmsu.edu The nature of these products is highly dependent on the reaction conditions, particularly temperature.
At ambient temperatures (e.g., 20°C), the interaction between methyl sorbate and amines primarily results in the formation of linear monoadducts. nih.gov This reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the conjugated system. In contrast, elevating the temperature to 50°C and 80°C facilitates further reactions, leading to the formation of cyclic derivatives through a double addition mechanism. nih.gov
The reaction mechanism for the initial nucleophilic addition of a primary amine to the carbonyl group involves several steps. It begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a neutral intermediate known as a carbinolamine. libretexts.org This intermediate is then protonated, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of water results in the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org
The table below summarizes the types of adducts formed from the reaction of sorbate esters with amines under different temperature conditions, as identified through analytical techniques such as HPLC, GC, GC-MS, and NMR. nih.gov
| Reaction Temperature | Primary Product Type | Reaction Mechanism |
|---|---|---|
| 20°C | Linear Monoadducts | Single Nucleophilic Addition |
| 50°C | Cyclic Derivatives | Double Nucleophilic Addition |
| 80°C | Cyclic Derivatives | Double Nucleophilic Addition |
Organometallic Complexation and Coordination Chemistry
Methyl sorbate's conjugated diene system is also a key feature in its interaction with transition metals, particularly palladium. This interaction leads to the formation of organometallic complexes with unique bonding and reactivity.
Formation and Characterization of π-Allylic Palladium Complexes
The reaction of methyl sorbate with palladium compounds leads to the formation of π-allylic palladium complexes. oup.com This type of reaction is a cornerstone of organopalladium chemistry, famously exemplified by the Tsuji-Trost reaction, where a palladium catalyst coordinates with an allyl group to form a π-allyl complex. wikipedia.org
The formation of the π-allylic palladium complex from methyl sorbate begins with the coordination of a zerovalent palladium species to the conjugated diene system of the methyl sorbate molecule. wikipedia.org This is followed by an oxidative addition step, where the palladium atom inserts into a carbon-leaving group bond, resulting in the formation of a η³ π-allyl-Pd(II) complex. wikipedia.org This complex can then be attacked by a nucleophile to yield a substituted product, regenerating the palladium(0) catalyst. wikipedia.org The addition of phosphine (B1218219) ligands can improve the reactivity of the catalyst. wikipedia.org
The characterization of these π-allylic palladium complexes involves a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the structure of the complex, providing information about the bonding of the allylic ligand to the palladium center. Infrared (IR) spectroscopy can be used to identify characteristic vibrational frequencies of the coordinated ligands. For a definitive structural determination, single-crystal X-ray diffraction can be employed to map the precise three-dimensional arrangement of atoms within the complex. mdpi.comnih.gov
The table below outlines the general steps in the formation of a π-allylic palladium complex and the common methods used for its characterization.
| Process | Description |
|---|---|
| Formation Step 1: Coordination | A Pd(0) catalyst coordinates to the double bond of the allylic system, forming a η² π-allyl complex. libretexts.org |
| Formation Step 2: Oxidative Addition | The palladium undergoes oxidative addition, and a leaving group is expelled, resulting in a η³ π-allyl complex. libretexts.org |
| Characterization Method: NMR Spectroscopy | Provides detailed structural information and confirms the π-allylic coordination. nih.gov |
| Characterization Method: IR Spectroscopy | Identifies the vibrational modes of the complex and its ligands. mdpi.com |
| Characterization Method: X-ray Crystallography | Determines the precise molecular structure and stereochemistry of the complex. mdpi.com |
Advanced Spectroscopic and Analytical Characterization of Methyl Sorbate
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the molecular analysis of methyl sorbate (B1223678), offering non-destructive and highly detailed structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic arrangement within the methyl sorbate molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique data points that, when combined, confirm the compound's identity and stereochemistry.
¹H NMR: The proton NMR spectrum of methyl sorbate provides information on the chemical environment of each hydrogen atom. nih.gov In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the protons of the trans,trans-isomer of methyl sorbate are well-resolved. chemicalworlds.com The vinylic protons along the diene backbone appear as distinct multiplets in the downfield region, a result of their deshielded environment, while the methyl protons of the ester and the terminal methyl group appear further upfield. chemicalworlds.comchemicalbook.com
Detailed assignments show a complex splitting pattern due to coupling between adjacent protons. chemicalbook.com For example, the proton at the C5 position couples with the terminal methyl group protons, and the protons at C2, C3, and C4 couple with each other, with characteristic coupling constants for the trans configuration. chemicalbook.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -CH₃ (C6) | 1.853 | Doublet | ~7 |
| -OCH₃ | 3.731 | Singlet | N/A |
| H-2 | 5.778 | Doublet | J = 15.4 |
| H-4 | 6.19 | Multiplet | J = 15, J = 10.0 |
| H-5 | 6.14 | Multiplet | - |
| H-3 | 7.257 | Doublet of Doublets | J = 15.4, J = 10.0 |
Table 1: Representative ¹H NMR spectral data for methyl sorbate in CDCl₃. Data sourced from reference chemicalworlds.com.
¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying the chemical shift of each unique carbon atom in the molecule. For methyl sorbate, seven distinct signals are observed, corresponding to the seven carbon atoms in its structure. The carbonyl carbon of the ester group is significantly deshielded, appearing furthest downfield. The carbons of the conjugated double bond system appear in the intermediate vinylic region, while the aliphatic methyl carbons are found in the upfield region of the spectrum.
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.4 |
| C4 | 144.8 |
| C5 | 141.5 |
| C3 | 129.8 |
| C2 | 118.9 |
| -OCH₃ | 51.4 |
| -CH₃ (C6) | 18.6 |
Table 2: Representative ¹³C NMR spectral data for methyl sorbate in CDCl₃. Data sourced from reference nih.gov.
IR and UV-Vis spectroscopy provide information about the functional groups and electronic conjugation within the methyl sorbate molecule, respectively. acs.orgbspublications.net
Infrared (IR) Spectroscopy: The IR spectrum of methyl sorbate displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak is observed for the carbonyl (C=O) stretch of the α,β-unsaturated ester, typically around 1720-1730 cm⁻¹. oup.com Another prominent feature is the absorption from the conjugated C=C double bonds in the 1600–1650 cm⁻¹ region. Absorptions corresponding to C-O stretching and C-H stretching of the methyl and vinylic groups are also present. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its extended system of conjugated double bonds (a diene conjugated with a carbonyl group), methyl sorbate is a strong chromophore that absorbs ultraviolet light. msu.edu Its UV-Vis spectrum is characterized by a strong absorption maximum (λmax) in the range of 255-265 nm. This absorption corresponds to a π → π* electronic transition within the conjugated system.
Mass spectrometry (MS) is used to determine the molecular weight of methyl sorbate and to study its fragmentation pattern, which can provide further structural confirmation. fishersci.ca When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying the compound. nih.gov
In electron ionization (EI) mass spectrometry, methyl sorbate exhibits a distinct molecular ion peak [M]⁺• at a mass-to-charge ratio (m/z) of 126, which corresponds to its molecular weight (C₇H₁₀O₂). nih.govnist.gov The fragmentation pattern is characteristic of an unsaturated methyl ester. Key fragments include:
m/z 111: Resulting from the loss of a methyl radical (-CH₃).
m/z 95: A prominent peak corresponding to the loss of the methoxy (B1213986) group (-OCH₃), forming a stable acylium ion. nih.gov
m/z 67: This significant fragment is often attributed to the C₅H₇⁺ ion, formed after cleavage of the ester group. nih.gov
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating methyl sorbate from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of sorbates in complex samples such as foods, beverages, and pharmaceutical preparations. uni.luuni.lu The technique offers high sensitivity and accuracy for quantification. thegoodscentscompany.com
A common approach involves reversed-phase HPLC (RP-HPLC) using a nonpolar stationary phase, typically a C18 column. uni.lu The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), to ensure good separation and peak shape. uni.lu Detection is typically performed using a UV detector set at the compound's maximum absorbance wavelength (~260 nm). uni.luthegoodscentscompany.com This method allows for the effective separation of methyl sorbate from other preservatives, like benzoates, and matrix interferences. uni.lu
Given its volatile nature, Gas Chromatography (GC) is an excellent method for the analysis of methyl sorbate. americanelements.com It is frequently used to assess the purity of the compound. cenmed.com For analyzing methyl sorbate in complex matrices, especially for trace-level detection of volatile or semi-volatile compounds, headspace (HS) sampling techniques are often coupled with GC. wikidata.org
In food and environmental analysis, static headspace (HS) or headspace solid-phase microextraction (HS-SPME) is combined with GC-MS. wikidata.orgwikipedia.org In this method, volatile compounds like methyl sorbate are extracted from the sample's headspace before being introduced into the GC system for separation. wikipedia.org The separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase, followed by detection using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. wikidata.org For instance, sorbic acid in food samples is often derivatized to its methyl ester (methyl sorbate) prior to GC-MS analysis to improve its volatility and chromatographic behavior. fishersci.ie
Capillary Electrophoresis (CE) for Ionic Species Separation
Capillary Electrophoresis (CE) is a powerful analytical technique used to separate ionic species based on their differing migration speeds in an electric field. nih.gov The separation mechanism relies on the charge-to-mass ratio of the analytes. sciex.com In its simplest form, known as Capillary Zone Electrophoresis (CZE), a buffer-filled, narrow-bore capillary is subjected to a high voltage, causing ions to move towards the electrode of opposite charge. sciex.com The rate of this movement, or electrophoretic mobility, is specific to each ion and is influenced by factors such as the ion's size and charge, as well as the viscosity and pH of the buffer solution. dcu.ie
While CE is highly effective for analyzing charged molecules, methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate) is a neutral, non-ionic ester. nih.gov Therefore, it is not directly analyzed by CE methods designed for ionic species separation. However, CE is extensively used for the analysis of its related ionic species, the sorbate anion, which is the active form of the widely used food preservative sorbic acid and its salt, potassium sorbate. nih.govresearchgate.net
For the analysis of sorbate in various matrices, CE methods are developed and optimized. For instance, a method for analyzing sorbate in processed meat products utilized an ethanol:water solution for extraction and a 20 mmol L⁻¹ sodium tetraborate (B1243019) solution (pH 9.3) as the electrolyte. nih.gov Sorbate, with a pKa of 4.8, is negatively charged at this high pH, enabling its separation and detection. nih.gov Another CE method for determining preservatives in foodstuffs used a similar tetraborate buffer and achieved separation in under five minutes. researchgate.net Detection is often performed using UV detectors, as sorbate absorbs UV light. researchgate.net To analyze anions like sorbate that move against the typical electroosmotic flow (EOF), the flow direction is often reversed using cationic surfactants that coat the capillary wall. chromatographyonline.com
Validation and Optimization of Analytical Procedures
Method Validation for Accuracy, Precision, and Linearity
The validation of any analytical procedure is crucial to ensure its reliability, and it is typically performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgakjournals.com Validation confirms that the method is suitable for its intended purpose by assessing specific performance characteristics. researchgate.net Key parameters include accuracy, precision, and linearity. ich.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, by analyzing a sample with a known concentration of the analyte and comparing the measured value to the theoretical value. ich.org
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the variance, standard deviation, or coefficient of variation and is considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. ich.org
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Table 1: Validation Parameters for Potassium Sorbate Analysis by HPLC This interactive table summarizes the performance characteristics from a validated HPLC method for potassium sorbate, illustrating the typical results obtained during method validation. akjournals.com
| Parameter | Result for Potassium Sorbate |
| Linearity Range | 6–500 µg mL⁻¹ |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | Data not specified in source |
| Limit of Quantification (LOQ) | Data not specified in source |
| Accuracy (Recovery) | Data not specified in source |
| Precision (RSD%) | Data not specified in source |
In another study focusing on sorbate analysis in beverages by capillary electrophoresis, the method demonstrated good linearity (R² > 0.999), a limit of detection of 0.3 mg L⁻¹, inter-day precision better than 2.7%, and recovery in the range of 97.9-105%. researchgate.net These figures of merit confirm that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision for its specified range. ich.org
Development of Extraction and Detection Protocols for Diverse Samples
The development of effective extraction and detection protocols is essential for the accurate quantification of analytes like methyl sorbate or its derivatives from complex and diverse sample matrices, such as foods and cosmetics. researchgate.net The goal is to isolate the target compound from interfering substances and prepare it in a form suitable for analysis. sbmu.ac.ir
Extraction procedures must be tailored to the sample's properties. For preservatives in high-sugar matrices like jams and jellies, a common approach is homogenization followed by extraction with a solvent like methanol. researchgate.net For high-fat samples such as emulsified sauces, a liquid-liquid extraction might be employed, using a nonpolar solvent like n-hexane to extract the analyte, which is then back-extracted into an aqueous buffer. researchgate.net For liquid samples like fruit juices and wines, a purification and concentration step using Solid-Phase Extraction (SPE) is often required. researchgate.net In this technique, the sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte, which is later eluted with a solvent like methanol. researchgate.netpjoes.com
Following extraction, detection is commonly performed using HPLC coupled with a UV detector. sbmu.ac.ir The choice of mobile phase and chromatographic column is optimized to achieve good separation of the analyte from other components. For instance, a method for determining preservatives in foodstuffs used a C18 column with a mobile phase of methanol and an acetate buffer. researchgate.net A stability-indicating HPLC method for potassium sorbate used a C18 column with a mobile phase of acetonitrile and acidified water (pH 2), with detection at 235 nm. akjournals.com The development of these methods ensures they are simple, efficient, and fast for the routine analysis of diverse samples. sbmu.ac.ir
Thermal Analysis Techniques
Thermogravimetric Analysis (TG) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. h-and-m-analytical.comlibretexts.org This method is highly valuable for assessing the thermal stability of materials. h-and-m-analytical.com As the sample is heated, it may decompose, releasing volatile components and causing a detectable mass loss. The resulting TGA curve plots the percentage of weight loss against temperature, providing key information about the material's decomposition profile and thermal endurance. libretexts.org
A TGA study of methyl sorbate demonstrated that its thermal degradation occurs in a single step. unibo.it The analysis provided specific temperatures indicating its thermal stability profile. The onset temperature (T₀), which marks the point where the material begins to disintegrate, was found to be 186°C. The temperature of maximum degradation rate (TD), corresponding to the peak of the differential thermogravimetric curve, was 252°C. unibo.it These findings indicate that methyl sorbate possesses good thermal stability up to 186°C. unibo.it This type of data is critical, for example, in applications like the synthesis of polymers where the monomer must withstand certain temperatures during polymerization. unibo.it
Table 2: Thermal Decomposition Data for Methyl Sorbate from TGA This interactive table presents the key thermal stability parameters for methyl sorbate as determined by Thermogravimetric Analysis. unibo.it
| Parameter | Description | Temperature (°C) |
| T₀ | Onset temperature of decomposition | 186 |
| TD | Temperature of maximum degradation rate | 252 |
Biochemical and Biological Research Perspectives of Sorbate Derivatives
Antimicrobial Mechanisms of Action
Sorbate (B1223678) and its derivatives, including methyl sorbate, are recognized for their ability to inhibit the growth of a wide range of microorganisms. researchgate.netnih.gov The effectiveness of these compounds is influenced by several factors, including the specific microorganism, the properties of the surrounding environment like pH, and the concentration of the sorbate compound. nih.gov
Sorbates are effective inhibitors of most molds and yeasts, and some bacteria. nih.gov Their primary function is often bacteriostatic, meaning they inhibit the growth and reproduction of microorganisms, although higher concentrations can be lethal. circadiancropsciences.comresearchgate.net The antimicrobial activity is generally more pronounced against yeasts and molds than against bacteria. researchgate.net
Research has demonstrated the inhibitory effects of sorbates against various foodborne yeasts and molds. researchgate.net For instance, potassium sorbate has been shown to be effective against a range of fungi and yeasts, preventing their growth in various food products. atamanchemicals.com Studies on Portuguese dry-smoked sausages identified various mold species, including Penicillium and Aspergillus, and found that potassium sorbate had an inhibitory effect on their growth. nih.gov In pea-based meat analogues, sorbic acid was the only preservative tested that effectively prevented the growth of Penicillium roqueforti, Pichia fermentans, and Listeria monocytogenes. diva-portal.org
While generally less potent against bacteria than fungi, sorbates do exhibit antibacterial properties. atamanchemicals.com The effectiveness against bacteria can vary significantly between different strains and species. researchgate.net For example, Gram-positive bacteria have been found to be more sensitive to sorbate metal complexes than Gram-negative bacteria, a difference attributed to the distinct cell wall structures. nih.gov The outer membrane of Gram-negative bacteria can hinder the penetration of antimicrobial agents. nih.gov
A key aspect of the antimicrobial action of sorbates involves their interaction with microbial cellular structures, particularly the cell membrane. researchgate.netatamanchemicals.com It is proposed that sorbates disrupt the integrity and function of the cell membrane, which is a critical barrier for the microbial cell. circadiancropsciences.comatamanchemicals.com This disruption can interfere with essential cellular processes. atamanchemicals.com
Studies have suggested that the undissociated form of sorbic acid can passively diffuse across the plasma membrane. nih.gov Once inside the more alkaline cytoplasm, the acid dissociates, which can lead to intracellular acidification and inhibit growth. nih.gov However, evidence also suggests that sorbates can be active at the membrane itself. nih.gov Electron microscopy studies have shown that sorbate treatment can cause damage to the outer membrane and increase the hydrophobicity of the cell wall. nih.gov
Solid-state NMR spectroscopic studies on the interaction of sorbic acid with phospholipid membranes indicate that sorbic acid molecules are likely embedded shallowly near the surface of the membrane, interacting with the headgroups of the phospholipids (B1166683) rather than inserting deep into the acyl chains. nih.gov This interaction alone might be sufficient to disrupt membrane functions without causing complete membrane disruption, suggesting that this is not the predominant mode of action at typical inhibitory concentrations. nih.gov
Sorbates are known to interfere with several key microbial metabolic pathways. circadiancropsciences.com This interference can inhibit essential functions necessary for microbial growth and survival. researchgate.net
One of the significant inhibitory actions of sorbates is on bacterial spore germination. circadiancropsciences.com This is particularly important for controlling spore-forming bacteria like Bacillus and Clostridium. circadiancropsciences.com Sorbate has been shown to inhibit the germination of Bacillus cereus and Clostridium botulinum spores. circadiancropsciences.comnih.gov The mechanism is thought to involve interference with the post-triggering reactions of germination, possibly by acting on spore membranes or inhibiting proteases involved in the process. circadiancropsciences.comresearchgate.net Studies on B. cereus and C. botulinum have indicated that potassium sorbate acts as a competitive inhibitor of germination induced by specific amino acids like L-alanine. nih.gov
Furthermore, sorbates can inhibit the activity of various microbial enzymes. longdom.org They have been shown to inhibit sulfhydryl enzymes, which could be a mechanism for their interference with spore germination, as proteases are involved in this process. circadiancropsciences.com The inhibition of enzymes involved in glucose metabolism and nutrient uptake into fungal cells has also been reported. longdom.org Sorbic acid has been found to inhibit the assimilation of carbon from numerous substrates, which is correlated with growth inhibition in bacteria, yeasts, and molds. circadiancropsciences.com
Microorganisms can develop adaptation and resistance to antimicrobial agents, including sorbates. nih.gov Some microbial strains are naturally resistant to sorbate or can even metabolize the compound, making them a cause of food spoilage. nih.gov
The development of resistance can occur through various mechanisms. Microorganisms may adapt to environmental stress, such as the presence of weak acid preservatives, through genetic and cellular modifications. ntu.ac.ukacs.org These adaptations can include changes in the cell membrane to reduce the influx of the preservative, or the development of metabolic pathways to degrade the compound. ntu.ac.ukoup.com For example, some molds and bacteria are capable of degrading sorbate. nih.gov
Studies have shown that some yeasts, when grown in the presence of sorbic acid, can acquire resistance. oup.com However, the adaptation to organic acids can sometimes come at a fitness cost to the microorganism, meaning that the resistant strain may be less competitive in an environment without the preservative. oup.com Research on Campylobacter isolates showed that while they could adapt to grow in the presence of higher concentrations of sorbic acid, these adapted variants showed reduced fitness in growth competition experiments against the wild-type isolates. oup.com Understanding these adaptation and resistance mechanisms is crucial for the effective use of sorbates as preservatives.
Biomedical Research Applications
In the face of growing challenges from biofilm-producing pathogens and cancer, researchers are exploring novel therapeutic compounds. nih.govresearchgate.net One promising area of investigation is the synthesis of metal complexes with organic ligands, such as sorbic acid, to enhance their biological activities. nih.govresearchgate.netresearchgate.net
Recent studies have focused on synthesizing and characterizing new complexes of cobalt (Co(II)), copper (Cu(II)), nickel (Ni(II)), and zinc (Zn(II)) with sorbic acid. nih.govresearchgate.net The goal is to improve the antibacterial, antibiofilm, and anticancer properties of the parent compound. nih.govresearchgate.net These metal complexes have shown potential as a new class of antimicrobial and anticancer agents. nih.govmdpi.com
Antibacterial and Antibiofilm Activity
Sorbate metal complexes have demonstrated notable antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The chelation of the metal ion with the sorbate ligand can significantly enhance the antimicrobial efficacy. scirp.org Among the synthesized complexes, the copper (Cu(II)) complex has often displayed the most potent activity. nih.govresearchgate.net This superior efficacy is attributed to copper's electronic configuration and redox properties, which facilitate strong interactions with microbial cell proteins and the generation of reactive oxygen species (ROS) that damage cellular components. nih.gov
These complexes not only exhibit direct antimicrobial action but can also enhance the effects of conventional antibiotics like gentamicin (B1671437) and imipenem. nih.govresearchgate.net This synergistic effect is a significant finding in the fight against antibiotic-resistant bacteria. nih.gov The antibiofilm activity of these complexes is particularly important, as biofilms provide a protective environment for bacteria, making them more resistant to treatments. nih.govnih.gov The copper sorbate complex, for instance, has been shown to be highly effective in reducing biofilm formation by bacteria such as Bacillus cereus and Escherichia coli. nih.govnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbate Metal Complexes
| Bacterial Species | Cu(II) Complex (µg/mL) |
|---|---|
| Bacillus cereus | 312.5 |
| Escherichia coli | 625.0 |
Anticancer Evaluation
The potential of sorbate metal complexes as anticancer agents has also been investigated. nih.govresearchgate.net In vitro assays using the methyl thiazolyl tetrazolium (MTT) method have shown that these complexes can inhibit the growth of human colon carcinoma cell lines (HCT-116). nih.govresearchgate.net The proposed mechanisms for the anticancer activity of metal complexes include the generation of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death), and interactions with DNA. researchgate.net
The cytotoxic effects of these complexes have been evaluated, and their half-maximal inhibitory concentrations (IC50) have been determined. nih.govresearchgate.net These findings suggest that sorbate metal complexes, particularly the copper complex, could be further developed as novel therapeutic agents for cancer treatment, potentially in combination with existing anticancer drugs. nih.govresearchgate.netresearchgate.net
Table 2: IC50 Values of Sorbate Metal Complexes against HCT-116 Cells
| Metal Complex | IC50 (µg/mL) |
|---|---|
| Co(II) | 3230 |
| Cu(II) | 2110 |
| Ni(II) | 2240 |
| Zn(II) | 3730 |
Investigation of Lysine (B10760008) Sorbylation and its Role in Gene Expression Regulation via Histone Deacetylases (HDACs)
Recent research has uncovered a novel post-translational modification, lysine sorbylation (Ksor), which plays a significant role in epigenetic regulation. biorxiv.org This modification is induced by the cellular uptake of sorbate, a widely used food preservative. biorxiv.orgnih.gov Studies have demonstrated that this epigenetic marking occurs on core histones within mammalian cells and tissues following sorbate exposure. biorxiv.org
The regulation of histone Ksor dynamics is uniquely managed by Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. biorxiv.orgnih.gov In a departure from their canonical function of removing acetyl groups, these enzymes exhibit bidirectional and non-canonical activity with respect to sorbylation. nih.govsciety.org HDAC1 and HDAC2 have been shown to directly catalyze the addition of sorbyl groups to lysine residues in the presence of sorbic acid and facilitate their removal (desorbylation) in its absence. nih.govsciety.org This discovery identifies HDAC1/2 as distinctive enzymes capable of both forming and erasing histone modifications in response to exogenous carboxylic acids. sciety.org
The functional consequence of histone sorbylation is linked to the regulation of gene expression, particularly concerning inflammation. biorxiv.orgnih.gov In mouse livers, an increase in histone Ksor was observed upon sorbate uptake, which correlated with a decreased expression of genes involved in inflammation signaling pathways. biorxiv.orgnih.gov This effect was further observed in macrophage RAW264.7 cells, where sorbate treatment led to a dose-dependent downregulation of proinflammatory genes and a reduction in nitric oxide production following lipopolysaccharide (LPS) stimulation. nih.gov
Proteomic analysis has identified a broad range of lysine sorbylation targets, including RelA (p65), a critical component of the NF-κB complex. biorxiv.orgnih.gov The sorbylation of RelA and its associated proteins was shown to significantly decrease the transcriptional activity of NF-κB in response to inflammatory stimuli. biorxiv.orgnih.gov These findings demonstrate a novel mechanism by which sorbate uptake regulates epigenetic histone modifications and inflammatory gene expression through the non-canonical actions of Class I HDACs. biorxiv.org
Table 1: Summary of Research Findings on Lysine Sorbylation and HDACs
| Finding | Key Proteins Involved | Cellular/System Context | Outcome | Reference |
| Sorbate induces a new post-translational modification, lysine sorbylation (Ksor), on core histones. | Core Histones | Mammalian cells and tissue | Identification of a new epigenetic mark. | biorxiv.org |
| Class I HDACs (HDAC1-3) regulate the dynamics of histone Ksor. | HDAC1, HDAC2, HDAC3 | In vitro and in cells | HDACs catalyze both sorbylation (with sorbate) and desorbylation (without sorbate). | nih.gov |
| HDAC1/2 are bidirectional enzymes, catalyzing both histone sorbylation and desorbylation. | HDAC1, HDAC2 | In vitro | Establishes a non-canonical, dual function for HDAC1/2 in response to exogenous carboxylic acids. | sciety.org |
| Histone Ksor correlates with decreased expression of inflammation-response genes. | Histones | Mouse Livers | Links histone sorbylation to the down-regulation of inflammatory gene pathways. | biorxiv.orgnih.gov |
| Sorbate treatment downregulates proinflammatory gene expression and nitric oxide production. | Macrophage RAW264.7 cells (LPS stimulated) | Demonstrates a functional anti-inflammatory effect at the cellular level. | nih.gov | |
| Proteomic profiling identified RelA (NF-κB component) and interacting proteins as Ksor targets. | RelA (p65), NF-κB complex | Macrophage RAW264.7 cells | Sorbate treatment decreases NF-κB transcriptional activity, inhibiting a key inflammatory pathway. | biorxiv.orgnih.gov |
Methyl Sorbate as a Biochemical Reagent in Life Science Research
Methyl sorbate, the methyl ester of sorbic acid, serves as a valuable biochemical reagent in life science research. medchemexpress.commedchemexpress.com It is utilized as a biological material and organic compound for various research applications. medchemexpress.commedchemexpress.com One of its primary roles is as a starting material in the synthesis of a diverse range of organic compounds. medchemexpress.com Researchers have employed methyl sorbate in the development of molecules for pharmaceuticals, agrochemicals, and polymers. medchemexpress.com
In the field of organic synthesis, methyl sorbate is used as a substrate in reactions that form complex molecules. A notable example is its use in 1,6-conjugate addition reactions with Gilman reagents (lithium diorganocuprates). rsc.org This specific reaction highlights the utility of methyl sorbate in creating carbon-carbon bonds at a precise location in the molecule, a crucial step in the total synthesis of natural products. rsc.org The electronic properties of the reagent influence the regioselectivity of the reaction, making methyl sorbate a useful tool for synthetic chemists aiming to build intricate molecular architectures. rsc.org
Beyond its role in chemical synthesis, related sorbate compounds like potassium sorbate and sorbic acid are used in biochemical research as preservatives. tcichemicals.com They are added to biological samples and laboratory buffers to inhibit the growth of microorganisms, thereby ensuring the integrity of experiments. tcichemicals.com
Table 2: Applications of Methyl Sorbate in Research
| Application Area | Specific Use | Example | Reference |
| Organic Synthesis | Starting material for complex organic compounds. | Synthesis of pharmaceuticals, agrochemicals, and polymers. | medchemexpress.com |
| Organic Synthesis | Substrate in conjugate addition reactions. | Reacts with Gilman reagents (e.g., Bu₂CuLi) in a 1,6-addition to form new C-C bonds for natural product synthesis. | rsc.org |
| Biochemical Research | General biochemical reagent. | Used as a biological material or organic compound for life science-related studies. | medchemexpress.commedchemexpress.com |
Applications in Advanced Materials and Chemical Synthesis
Applications in Polymer Science and Engineering
Methyl sorbate's reactivity allows for its incorporation into various polymer systems, contributing to the creation of materials with unique, tailored properties, from degradable adhesives to functional food packaging.
Synthesis of Main-Chain Degradable Block Copolymers
A significant application of methyl sorbate (B1223678) is in the synthesis of block copolymers where the polymer backbone itself can be degraded. Researchers have successfully created block copolymers that consist of a degradable polyperoxide segment derived from methyl sorbate and a non-degradable vinyl polymer segment. nih.gov These were synthesized using reversible chain transfer catalyzed polymerization. nih.gov
When these block copolymers, specifically those containing polyperoxide and polymethacrylate (B1205211) blocks, are heated to temperatures below 150°C, the polyperoxide sections degrade completely, while the polymethacrylate blocks remain intact. nih.gov This characteristic is particularly useful for creating "dismantlable" adhesives. nih.gov
A notable example involves a block copolymer made from poly(2-ethylhexyl methacrylate) and a polyperoxide derived from methyl sorbate (PPMS). nih.gov This material functions effectively as a pressure-sensitive adhesive (PSA) at ambient temperatures. nih.gov However, upon heating between 60°C and 100°C, its adhesive properties significantly decrease. nih.gov After heating at 100°C for just one hour, the material can spontaneously debond, a process aided by the release of volatile acetaldehyde (B116499) from the degrading PPMS block. nih.gov
Table 1: Performance of a Dismantlable Adhesive Based on Methyl Sorbate
| Property | Condition | Result |
|---|---|---|
| Adhesive Type | Pressure-Sensitive Adhesive (PSA) | Good performance during normal use nih.gov |
| Degradation Trigger | Heating (60°C - 100°C) | Significant diminishment of peel strength and shear holding power nih.gov |
| Debonding | Heating at 100°C for 1 hour | Spontaneous debonding observed nih.gov |
Integration into Photoinitiated Polymerization Systems
Methyl sorbate and its derivatives can be incorporated into polymerization processes that are initiated by light. researchgate.netthegoodscentscompany.com For instance, exposing methyl sorbate to sunlight at room temperature can produce an alternating copolymer with oxygen. researchgate.net The resulting polymers contain labile peroxy bonds within their main chain. researchgate.net The yield and molecular weight of these polymers are influenced by the polymerization conditions, such as temperature and the solvents used. researchgate.net This photo-reactivity allows for the creation of polymers with specific structures under mild conditions.
Development of Antimicrobial Packaging Materials and Edible Films
The antimicrobial properties of sorbates are leveraged in the food packaging industry to extend product shelf-life. tandfonline.comnotulaebotanicae.ro Edible films and coatings are an innovative approach within this field, offering an environmentally friendly alternative to traditional packaging. tandfonline.comnih.gov These films can act as carriers for antimicrobial agents, inhibiting the growth of microorganisms on the food surface. tandfonline.comnih.gov
Sorbates, such as potassium sorbate, are incorporated into films made from polysaccharides like methylcellulose (B11928114) and chitosan. notulaebotanicae.ropan.olsztyn.pl These active packaging systems are designed to not only protect food from environmental factors but also to actively control microbial growth, meeting consumer demand for minimally processed, preservative-free products. tandfonline.comnotulaebotanicae.ro The film or coating technique is considered a highly effective method for applying these preservatives. tandfonline.com
Studies on Permeability in Polysaccharide-Based Film Formulations
The effectiveness of antimicrobial edible films depends on the controlled release of the preservative. The permeability of sorbates through these films is therefore a critical area of study. Research has focused on polysaccharide-based films, such as those made from methylcellulose and hydroxypropyl methylcellulose, to understand and control the diffusion of sorbates. oregonstate.eduresearchgate.net
Studies have shown that methylcellulose is a promising barrier material for controlling sorbate diffusion. oregonstate.edu The permeability can be further modified by incorporating lipids into the film formulation. oregonstate.edu The rate of potassium sorbate permeation through these films is influenced by the type of polysaccharide and the chain length and number of double bonds of the fatty acids used in the emulsion. oregonstate.edu For example, the permeability of potassium sorbate was found to increase in the order of lauric > palmitic > stearic > arachidic acid. oregonstate.edu This ability to tune the permeability allows for the design of coatings that optimize the surface protection of food products. pan.olsztyn.pl
Role as a Versatile Building Block in Organic Synthesis
Beyond polymer science, methyl sorbate is a valuable and versatile intermediate in organic synthesis. chemimpex.commedchemexpress.eu Its chemical structure provides a reactive scaffold for constructing more complex molecules. orgsyn.org
Precursor for the Synthesis of Complex Organic Compounds (e.g., Agrochemicals, Polymers)
Methyl sorbate serves as a starting material for producing a variety of organic compounds, including those used in agriculture and polymer production. medchemexpress.eu Its potential as a precursor for agrochemicals is noted in its utility for creating new active ingredients. medchemexpress.eugoogle.comgoogle.com The conjugated diene system in methyl sorbate allows for a range of chemical transformations, making it an important building block for synthesizing complex molecular architectures required for polymers and other specialized chemical products. chemimpex.commedchemexpress.eu
Environmental Behavior and Degradation Studies of Methyl Sorbate
Degradation Pathways and Mechanisms
The degradation of methyl sorbate (B1223678) proceeds through several pathways, primarily driven by oxidation and reactions with other environmental molecules.
The autoxidative degradation of sorbates, including methyl sorbate, is a significant pathway for their environmental breakdown. Sorbates are generally stable in their dry form, but in aqueous solutions, they are susceptible to oxidation. researchgate.netresearchgate.net The rate and extent of this degradation are heavily influenced by several environmental factors.
pH: The stability of sorbates is pH-dependent. The non-dissociated form of sorbic acid is more involved in the initial oxidation reactions. researchgate.net Therefore, degradation is generally enhanced at pH values lower than the pKa of sorbic acid (4.76). researchgate.netatamanchemicals.com Acidic conditions can increase the rate of sorbate oxidation in solution. circadiancropsciences.com
Temperature: Higher temperatures accelerate the degradation of sorbates. circadiancropsciences.comresearchgate.net Studies on related compounds show that interactions between oxygen and high temperatures (e.g., 75°C) significantly promote reactions like browning, which results from degradation products. researchgate.net
Oxygen: The presence of molecular oxygen is crucial for the autoxidation of the conjugated double bonds in the sorbate molecule. circadiancropsciences.comnih.gov This oxidative process is a primary degradation pathway in foods and the environment, leading to the loss of the compound. nih.gov
Light: The rate of sorbate oxidation is faster in the presence of light compared to in the dark. circadiancropsciences.com Photolytic degradation is a significant factor, with studies on potassium sorbate showing high susceptibility to breakdown under UV light. akjournals.comresearchgate.netakjournals.com
The oxidative degradation of sorbates leads to the formation of various breakdown products. The initial step in the oxidation of the olefinic bonds is the formation of peroxides, which then break down further. circadiancropsciences.com
Key degradation products identified from the breakdown of the sorbate structure include several carbonyl compounds. researchgate.netnih.gov The primary mechanism involves the oxidation of sorbic acid, which results in products such as acetaldehyde (B116499) and β-carboxyacrolein; the latter can rapidly polymerize to form brown pigments. researchgate.netdss.go.th The formation of these carbonyls is a critical step in the degradation pathway and subsequent reactions. dss.go.th
| Degradation Product | Formation Mechanism |
| Carbonyl Compounds | Formed from the oxidative cleavage of the conjugated double bonds. researchgate.netnih.gov |
| Acetaldehyde | A major carbonyl compound resulting from sorbate autoxidation. dss.go.th |
| β-carboxyacrolein | Another primary product of sorbate oxidation, which can lead to polymerization. dss.go.th |
| Peroxides | Formed as initial products from the oxidation of the olefinic bonds. circadiancropsciences.com |
This table is generated based on data from the text.
Forced degradation or stress studies are employed to understand the intrinsic stability of a molecule and its likely degradation pathways. wisdomlib.org These studies subject the compound to conditions more severe than typical storage, such as high heat and intense light.
Photolytic Degradation: Studies on potassium sorbate, a salt of sorbic acid, have demonstrated that it is highly susceptible to photolytic degradation. akjournals.comresearchgate.net Exposure to UV light can cause significant breakdown of the sorbate structure. wisdomlib.orgnih.gov For instance, intentional degradation studies often use exposure to UV light at wavelengths like 254 nm to assess stability. wisdomlib.orgnih.gov
Thermal Degradation: High temperatures are known to accelerate the decomposition of sorbates. circadiancropsciences.com Stress studies often involve exposing the substance to dry heat (e.g., 80°C) for several hours to identify thermal degradants. wisdomlib.org While some compounds may be relatively stable under drastic thermal conditions, the combination of heat and other factors like oxygen significantly enhances the degradation of sorbates. researchgate.netnih.gov
These studies confirm that both light and heat are critical factors in the environmental degradation of methyl sorbate. akjournals.comwisdomlib.org
The conjugated double bond system in methyl sorbate makes it susceptible to nucleophilic attack. nih.govtandfonline.com Amines, which are common constituents in the environment, can react with sorbates. researchgate.netnih.gov
Research has shown that under conditions similar to food processing (50-80°C), sorbic acid reacts with various amines (such as methylamine (B109427) and ethylamine) through a double addition reaction. tandfonline.com This reaction leads to the formation of cyclic derivatives. researchgate.nettandfonline.com While these specific reaction products were found to be non-mutagenic in certain tests, the reaction itself represents a significant pathway for the transformation of sorbates in environments where amines are present. nih.govtandfonline.com The interaction between amines and the carbonyl compounds produced from sorbate auto-oxidation can also occur. researchgate.net
Environmental Fate Assessment Methodologies
Predicting the environmental fate of chemicals like methyl sorbate is crucial for risk assessment. Methodologies such as Quantitative Structure-Activity Relationships (QSARs) are valuable tools for this purpose.
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. ecetoc.orgnih.gov These models are used to predict the fate and effects of chemicals in the environment, providing a cost-effective way to screen compounds. ecetoc.orgresearchgate.net
The fundamental assumption of QSAR is that the molecular structure contains the features that determine its properties and that variations in these properties can be correlated with changes in molecular descriptors. nih.gov These descriptors can be categorized as:
Constitutional: Number of atoms, molecular weight. tandfonline.comtandfonline.com
Topological: Indices describing molecular connectivity. tandfonline.comtandfonline.com
Geometric: Surface area, volume. nih.gov
Quantum-chemical: Dipole moment, polarizability, and energies of molecular orbitals (e.g., HOMO and LUMO). tandfonline.comtandfonline.com
For environmental fate prediction, QSARs can estimate key parameters related to processes like water solubility, degradation (both biotic and abiotic), and sorption to soil. tandfonline.com A comprehensive review of QSAR models found that a few key descriptors, including the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), polarizability (α), dipole moment (μ), and molecular weight, are frequently used to predict various environmental parameters. tandfonline.com
| QSAR Descriptor Type | Examples | Relevance to Environmental Fate |
| Constitutional | Molecular Weight | General indicator used in many fate models. tandfonline.com |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment, Polarizability | Predicts reactivity and interaction potential, crucial for degradation and sorption processes. tandfonline.com |
| Physicochemical | Octanol-Water Partition Coefficient (Kow) | Used to predict bioconcentration and soil sorption. ecetoc.orgresearchgate.net |
This table is generated based on data from the text.
By applying QSAR models, it is possible to estimate the environmental persistence and partitioning of methyl sorbate without extensive experimental testing.
Detection and Identification in Aquatic Environmental Samples
Direct published research specifically detailing the detection and identification of methyl sorbate in aquatic environmental samples is limited. However, the analytical procedures used for its parent compound, sorbic acid, and its highly water-soluble salt, potassium sorbate, provide a clear framework for its potential detection. wikipedia.orgwikipedia.org These sorbate species are utilized as preservatives in foods, beverages, and personal care products, and their residues have been monitored in wastewater and surface waters. pjoes.com
The principal analytical technique for identifying sorbates in aqueous samples is High-Performance Liquid Chromatography (HPLC). pjoes.comukim.mk In this method, a water sample is injected into the system and separated on a specialized column, such as a reversed-phase C18 column. ukim.mk Detection is commonly achieved using a UV spectrophotometric detector, as the conjugated double bond system in the sorbate molecule absorbs ultraviolet light at specific wavelengths (e.g., 225 nm and 254 nm). ukim.mkeuropa.eu
Due to potentially low concentrations in environmental samples, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. pjoes.com It involves passing a large volume of the water sample through a cartridge containing a solid adsorbent material that retains the analyte. pjoes.com The analyte is later eluted with a small volume of a solvent, effectively concentrating it before HPLC analysis. This allows for the detection of trace amounts of the preservative. pjoes.com
The table below summarizes typical analytical methods developed for sorbates, which would be applicable for the detection of methyl sorbate in aquatic environments.
Table 1: Analytical Methodologies for Sorbate Detection in Aquatic Samples
| Analytical Technique | Sample Preparation | Detector | Typical Analytes | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Filtration, direct injection, or dilution | UV-Vis / Diode Array Detector (DAD) | Potassium Sorbate, Sodium Benzoate | ukim.mk |
| Reversed Phase-High Performance Liquid Chromatography (RP-HPLC) | Solid-Phase Extraction (SPE) with HLB cartridges, 600-fold concentration | UV Detector | Potassium Sorbate (PS), Sodium Benzoate (SB), Methylparaben (MP) | pjoes.com |
| Capillary Electrophoresis (CE) | Dissolution, centrifugation, and filtration | UV Detector | Sorbate, Benzoate | researchgate.netftb.com.hr |
Green Chemistry Implications of Methyl Sorbate Life Cycle
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Evaluating the life cycle of methyl sorbate, from its synthesis to its environmental fate, reveals several aspects relevant to green chemistry.
The synthesis of methyl sorbate is traditionally achieved through Fischer-Speier esterification, which involves reacting sorbic acid with methanol (B129727) using a strong acid catalyst like sulfuric acid. While effective, this method can have environmental drawbacks associated with the use of corrosive and hazardous catalysts. nih.govwikipedia.org
In recent years, research has focused on greener synthetic routes. A notable advancement is the use of Deep Eutectic Solvents (DESs) as catalysts. researchgate.netfigshare.comacs.org DESs are mixtures of compounds that form a eutectic with a melting point lower than that of the individual components. For methyl sorbate synthesis, DESs composed of choline (B1196258) chloride (a nutrient) and p-toluenesulfonic acid have proven effective. researchgate.netfigshare.com These solvents are often considered "green" due to their low toxicity, biodegradability, and high recyclability. researchgate.netrsc.org Studies have shown that a choline chloride-p-toluenesulfonic acid catalyst (ChCl-1.38PTSA) can be reused for at least five cycles with no significant loss of activity, minimizing waste and improving process efficiency. researchgate.netfigshare.com
The end-of-life phase is another critical component of a product's environmental impact. Sorbates, including potassium sorbate, are considered readily biodegradable. atamanchemicals.comcarlroth.comtheic2.org They are expected to break down in soil and water through microbial action, ultimately mineralizing into carbon dioxide and water with minimal environmental risk. researchgate.net This biodegradability is a key advantage from a green chemistry perspective, as it prevents long-term persistence and accumulation in the environment.
The following table compares the traditional synthesis of methyl sorbate with a greener alternative.
Table 2: Comparison of Synthesis Methods for Methyl Sorbate
| Parameter | Traditional Method (Fischer Esterification) | Green Chemistry Method (DES Catalysis) | Reference |
|---|---|---|---|
| Reactants | Sorbic Acid, Methanol | Sorbic Acid, Methanol | researchgate.net |
| Catalyst | Sulfuric Acid (H₂SO₄) | Deep Eutectic Solvent (e.g., Choline Chloride/p-Toluenesulfonic Acid) | researchgate.netnih.gov |
| Green Advantages | - | - Catalyst is reusable and recyclable
| researchgate.netrsc.org |
| Environmental Concerns | - Use of a corrosive and hazardous catalyst
| - Requires initial synthesis of the DES | researchgate.netnih.gov |
Conclusion and Future Research Directions
Summary of Key Research Advances on Methyl Sorbate (B1223678)
Methyl sorbate, the methyl ester of sorbic acid, has traditionally been recognized for its role as a flavoring agent and fragrance. chemimpex.commedchemexpress.eu However, recent research has increasingly focused on its versatility as a chemical intermediate and functional ingredient.
A significant area of advancement is in its application as a precursor in complex organic synthesis. Researchers have successfully utilized methyl sorbate as a starting material for producing valuable compounds such as pharmaceuticals, agrochemicals, and polymers. medchemexpress.eu For instance, it serves as a key raw material in the synthesis of apple borer pheromones, highlighting its utility in creating targeted agrochemical solutions. guidechem.com Furthermore, studies have demonstrated its role in the stereoselective synthesis of leaf alcohols, which are important components in the flavor and fragrance industry. researchgate.net
Progress has also been made in the methodologies for synthesizing and modifying methyl sorbate itself. Investigations into greener synthesis routes have shown that deep eutectic solvents based on choline (B1196258) chloride can effectively catalyze the esterification of sorbic acid with methanol (B129727), offering an environmentally friendlier alternative to traditional methods. researchgate.net Concurrently, advanced catalytic techniques, including photoactivated hydrogenation using catalysts like chromium carbonyl (Cr(CO)6) and selective hydrogenation, have been developed to control reaction pathways and product specificity. researchgate.netresearchgate.net
The application of methyl sorbate has expanded into novel formulations beyond its traditional uses. It has been incorporated as an excipient in pharmaceutical preparations, such as in a health care soft capsule formulation containing silk peptide. guidechem.com Its utility has also been demonstrated in industrial applications, for example, as a component in stiffening finishing pastes for polyester (B1180765) fabrics. guidechem.com Initial computational studies have also begun to explore its reaction mechanisms, such as the pathways involved in catalytic hydrogenation, providing a deeper understanding of its chemical reactivity. researchgate.net
Identification of Existing Research Gaps and Challenges
Despite the advancements, several research gaps and challenges remain in the scientific understanding of methyl sorbate. A primary gap is the limited knowledge of the precise molecular mechanisms underlying its antimicrobial properties. mdpi.com While its parent compound, sorbic acid, is a well-known preservative, the specific interactions of the methyl ester with microbial cells are not fully elucidated.
There is a significant scarcity of comprehensive toxicological data, particularly concerning its kinetic behavior and metabolic fate in biological systems. nih.goveuropa.eu A nested case-control study that associated sorbic acid with incident diabetes highlighted the need to understand the long-term metabolic effects of sorbates, a gap that extends to its esters. nih.gov Furthermore, for potential applications where inhalation could occur, such as in tobacco products, data on inhalation toxicity is notably lacking. europa.eu
Another challenge is the chemical stability of methyl sorbate in various product matrices. Sorbic acid is known to undergo autoxidation, leading to the formation of carbonyl compounds and subsequent browning reactions in food systems. tandfonline.com The susceptibility of methyl sorbate to similar degradation pathways, and how factors like pH, temperature, and packaging influence its stability, requires more thorough investigation. tandfonline.com
The influence of other formulation ingredients on the reactivity of methyl sorbate presents another area of uncertainty. Research has shown that surfactants and phase transfer conditions can significantly alter the product distribution during the hydrogenation of methyl sorbate, but this has not been explored across a wide range of applications. researchgate.net Finally, for its use as a preservative, a key challenge is optimizing concentrations to achieve a balance between effective antimicrobial action and minimal sensory impact on the final product. mdpi.com
Prospective Avenues for Future Investigation of Methyl Sorbate
The existing research gaps point toward several prospective avenues for future investigation that could unlock new applications and ensure the safe use of methyl sorbate.
A critical area for future research is the in-depth study of the metabolic pathways and long-term health impacts of methyl sorbate. nih.gov Building on preliminary findings related to sorbic acid, comprehensive toxicological and metabolic studies are necessary to establish a robust safety profile, especially for food and pharmaceutical applications.
There is a need for the development of more advanced and sensitive analytical methods to detect and quantify methyl sorbate and its potential degradation products within complex matrices like food and cosmetics. This would support quality control and stability studies.
Future investigations should explore the application of methyl sorbate in active and intelligent packaging systems. Research into incorporating methyl sorbate into edible films and coatings could provide controlled release mechanisms to inhibit microbial growth on food surfaces, potentially extending shelf life. researchgate.net
The principles of green chemistry could be more broadly applied to the synthesis and modification of methyl sorbate. researchgate.net This includes exploring a wider range of biocatalysts, renewable feedstocks, and energy-efficient reaction conditions to improve the sustainability of its production.
The use of computational modeling and simulation presents a promising tool for future research. researchgate.net Predictive models could help elucidate reaction mechanisms, design more efficient catalysts, and forecast the behavior and stability of methyl sorbate in different formulations, reducing the need for extensive empirical testing.
Finally, research into the synergistic effects of methyl sorbate with other preservatives or functional ingredients could lead to more effective and efficient preservation systems. mdpi.com By combining it with other compounds, it may be possible to achieve enhanced antimicrobial efficacy at lower concentrations, minimizing any potential negative impacts.
Q & A
Q. What are the key structural and synthetic considerations for methyl sorbate in experimental design?
Methyl sorbate (C₇H₁₀O₂), also known as methyl (2E,4E)-hexa-2,4-dienoate, is characterized by its conjugated diene system, which influences its reactivity in polymerization and adsorption studies. Synthesis typically involves esterification of sorbic acid with methanol under acid catalysis. Researchers must confirm purity via chromatographic methods (e.g., HPLC) and structural identity using NMR (¹H/¹³C) and FT-IR spectroscopy to validate the (E,E)-configuration .
Q. How can adsorption studies of methyl sorbate be designed to assess environmental remediation potential?
Batch adsorption experiments using adsorbents like organo-kaolinite or activated carbon should monitor parameters such as pH, temperature, and initial concentration. Kinetic models (pseudo-first/second-order) and isotherms (Freundlich, Langmuir) are essential for interpreting adsorption mechanisms. For example, pseudo-second-order kinetics (high R² > 0.99) often dominate chemisorption processes, while intra-particle diffusion models identify rate-limiting steps .
Q. What analytical methods are recommended for quantifying methyl sorbate in complex matrices?
Capillary electrophoresis (CE) with UV detection (LOD ~0.3 mg/L) or HPLC-MS/MS are preferred for sensitivity and specificity. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to minimize matrix interference. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How do competing kinetic models resolve contradictions in methyl sorbate adsorption data?
Discrepancies between pseudo-second-order kinetics and intra-particle diffusion models may arise from multi-step adsorption mechanisms. Researchers should analyze linearity in t/q vs. t plots (pseudo-second-order) and multi-linear intra-particle diffusion plots. If the latter does not intersect the origin, surface adsorption or boundary layer effects dominate .
Q. What experimental strategies elucidate methyl sorbate’s biological interactions, such as anti-inflammatory effects?
In vitro studies using LPS-stimulated macrophages can assess dose-dependent modulation of proinflammatory genes (e.g., IL-6, COX-2) via qPCR. RNA-seq with EdgeR analysis (FDR p-value < 0.05, fold change >2) identifies transcriptomic changes. In vivo models (e.g., murine liver tissues) validate findings, requiring rigorous controls for diet and exposure duration .
Q. How can response surface methodology (RSM) optimize methyl sorbate’s application in material science?
RSM designs (e.g., Box-Behnken) evaluate interactive effects of variables like pH, adsorbent dosage, and contact time. ANOVA validates model significance (p < 0.05), while contour plots identify optimal conditions. For instance, RSM can maximize methyl sorbate’s encapsulation efficiency in polymer matrices by balancing diffusion gradients and binding site availability .
Q. What statistical approaches address variability in methyl sorbate’s sorption isotherm data?
Non-linear regression (e.g., Sips isotherm) accounts for heterogeneity in adsorbent surfaces. Error metrics like RMSE and AICc compare model fits. Bootstrap resampling quantifies uncertainty in parameters like K (affinity constant) and n (heterogeneity factor) .
Methodological Guidelines
Q. How should researchers document methyl sorbate synthesis for reproducibility?
Follow IUPAC guidelines: report reaction stoichiometry, catalyst concentration, and purification steps (e.g., distillation, recrystallization). Provide NMR chemical shifts (δ ppm), IR bands (e.g., C=O stretch ~1700 cm⁻¹), and chromatographic retention times. Supplementary materials should include raw spectral data .
Q. What are best practices for analyzing methyl sorbate’s environmental fate using isotopic labeling?
Use ¹³C-labeled methyl sorbate in degradation studies tracked via LC-MS. Monitor metabolites (e.g., sorbic acid) and apply first-order decay models. Control for abiotic degradation by autoclaving soil/water samples .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between theoretical and experimental adsorption capacities?
Deviations may stem from incomplete monolayer coverage (Langmuir) or adsorbent pore blockage. Characterize adsorbents via BET surface area and SEM-EDAX pre/post adsorption. Compare theoretical qₘ (mg/g) with experimental values, adjusting for active site accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
